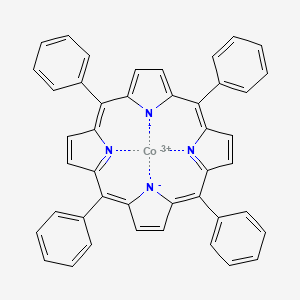(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)
CAS No.:
Cat. No.: VC17571580
Molecular Formula: C44H28CoN4+
Molecular Weight: 671.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C44H28CoN4+ |
|---|---|
| Molecular Weight | 671.7 g/mol |
| IUPAC Name | cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
| Standard InChI | InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3 |
| Standard InChI Key | ZMPKDYPCHTXPCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3] |
Introduction
Structural and Electronic Characteristics of Co(III)TPP
Molecular Architecture
The Co(III)TPP complex features a square-planar coordination geometry, with the cobalt(III) ion situated at the center of the porphyrin macrocycle. The tetraphenylporphyrin ligand consists of four phenyl groups substituted at the meso-positions (5, 10, 15, and 20) of the porphyrin ring, enhancing steric bulk and electronic delocalization. X-ray diffraction studies of related cobalt(III) porphyrins, such as [bis(dimethylamino)phosphoryl]Co(III)TPP, confirm a bond length of for Co–N (porphyrin) and for Co–P (axial phosphoryl ligand) . The axial ligands significantly influence the electronic properties; for example, the presence of chloride or methanol as axial ligands alters the UV-Vis absorption profile, as evidenced by split Soret bands at and .
Electronic Spectroscopy
The electronic absorption spectrum of Co(III)TPP derivatives is dominated by a strong Soret band () and weaker Q-bands (), characteristic of metalloporphyrins. Substitutions at the axial positions induce bathochromic or hypsochromic shifts. For instance, the attachment of cobalt(III) bis(1,2-dicarbollide) groups to TPP red-shifts the Soret band due to extended π-conjugation . Magnetic susceptibility measurements confirm the +3 oxidation state of cobalt, with low-spin electronic configuration .
Table 1: Key Structural Parameters of Co(III)TPP Derivatives
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Co–N bond length | X-ray diffraction | ||
| Co–P bond length | X-ray diffraction | ||
| Co–Co distance (binuclear) | X-ray diffraction | ||
| Magnetic moment (μ) | SQUID |
Synthesis and Characterization
Synthetic Routes
Co(III)TPP is typically synthesized via metallation of free-base tetraphenylporphyrin (H₂TPP) with cobalt salts. A notable serendipitous synthesis involves reacting [Co(III)(tpp)Br] with Me₃SiLi in tetrahydrofuran (THF) at , yielding a phosphoryl-coordinated Co(III)TPP complex . Alternative methods include refluxing H₂TPP with CoCl₂ in methanol, followed by oxidation to Co(III) using HCl or O₂ .
Spectroscopic Characterization
-
IR Spectroscopy: The absence of N–H stretching vibrations () confirms metallation, while Co–N coordination is evidenced by shifts in pyrrole ring vibrations .
-
UV-Vis Spectroscopy: Axial ligand substitution perturbs the Soret band, with electron-withdrawing groups (e.g., Cl⁻) causing hypsochromic shifts .
-
NMR Spectroscopy: The disappearance of pyrrolic NH signals () and downfield shifts of phenyl protons confirm successful metallation .
Table 2: Comparative Synthesis Methods for Co(III)TPP Derivatives
Physicochemical Properties and Aggregation Behavior
Solution Behavior
Co(III)TPP derivatives exhibit concentration- and pH-dependent aggregation in aqueous solutions. Dynamic light scattering (DLS) and atomic force microscopy (AFM) reveal that neutral aqueous solutions favor spherical nanoparticles (), while acidic conditions promote extended aggregates due to protonation of pyrrole nitrogens . Aggregation quenches singlet oxygen () production, critical for photodynamic applications .
Redox Properties
Cyclic voltammetry of Co(III)TPP shows a quasi-reversible Co(III)/Co(II) redox couple at (vs. Ag/AgCl). The reduction potential shifts anodically with electron-withdrawing axial ligands, enhancing stability against reduction .
Catalytic Applications in Polymerization
CO₂/Epoxide Copolymerization
Co(III)TPP complexes, particularly TPPCoCl, catalyze the copolymerization of CO₂ and propylene oxide (PO) to form poly(propylene carbonate) (PPC). Kinetic studies reveal first-order dependence on catalyst concentration () and CO₂ pressure () . The mechanism involves epoxide coordination to cobalt, followed by nucleophilic attack by carbonate intermediates.
Table 3: Catalytic Performance of Co(III)TPP in CO₂/PO Copolymerization
| Catalyst | TOF (h⁻¹) | (kDa) | PDI | CO₂ Uptake (%) | Reference |
|---|---|---|---|---|---|
| TPPCoCl | 620 | 45.2 | 1.8 | 98 | |
| TPPCoOAc | 540 | 38.7 | 1.7 | 95 | |
| SalenCo(III) | 580 | 50.1 | 1.5 | 99 |
Mechanistic Insights
In-situ IR spectroscopy identifies key intermediates, including cobalt-bound propylene oxide and carbonate species. The rate-determining step is epoxide ring-opening, facilitated by nucleophilic anions (e.g., Cl⁻) from onium salts .
Biomedical Applications: HIV Protease Inhibition
Co(III)TPP derivatives modified with cobalt(III) bis(1,2-dicarbollide) groups exhibit potent anti-HIV activity. Conjugates with four dicarbollide substituents (PB4) show an IC₅₀ of , surpassing clinical protease inhibitors like ritonavir () . The hydrophobic dicarbollide groups enhance membrane permeability and target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume